(R)-4-(Boc-amino)-5-phenylpentanoic acid (R)-4-(Boc-amino)-5-phenylpentanoic acid
Brand Name: Vulcanchem
CAS No.: 195867-20-0
VCID: VC21296499
InChI: InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-13(9-10-14(18)19)11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CCC(=O)O)CC1=CC=CC=C1
Molecular Formula: C16H23NO4
Molecular Weight: 293.36 g/mol

(R)-4-(Boc-amino)-5-phenylpentanoic acid

CAS No.: 195867-20-0

Cat. No.: VC21296499

Molecular Formula: C16H23NO4

Molecular Weight: 293.36 g/mol

* For research use only. Not for human or veterinary use.

(R)-4-(Boc-amino)-5-phenylpentanoic acid - 195867-20-0

Specification

CAS No. 195867-20-0
Molecular Formula C16H23NO4
Molecular Weight 293.36 g/mol
IUPAC Name (4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid
Standard InChI InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-13(9-10-14(18)19)11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1
Standard InChI Key VPUKBWPBMROHJH-CYBMUJFWSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CCC(=O)O)CC1=CC=CC=C1
SMILES CC(C)(C)OC(=O)NC(CCC(=O)O)CC1=CC=CC=C1
Canonical SMILES CC(C)(C)OC(=O)NC(CCC(=O)O)CC1=CC=CC=C1

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator